molecular formula C7H14N2 B1314809 (1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane CAS No. 1073556-32-7

(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane

Cat. No. B1314809
M. Wt: 126.2 g/mol
InChI Key: JHJSEBFGEBLLQN-RNFRBKRXSA-N
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Description

Synthesis Analysis

The synthesis of “(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane” derivatives involves an epimerization–lactamization cascade reaction . This process uses functionalized (2S,4R)-4-aminoproline methyl esters. These esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .


Molecular Structure Analysis

The molecular structure of “(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane” is a bicyclic structure . The bicyclic bridged structure determines the boat conformation of its cage .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane” derivatives include epimerization and lactamization . The key factors identified for this cascade reaction include the electron-withdrawal N-protective group in the substrates and a strong base as the promoter .

Scientific Research Applications

Enantioselective Synthesis

  • Asymmetric Catalysis : The compound has been used in the asymmetric synthesis of chiral bicyclic structures, demonstrating its utility in creating specific stereochemical configurations necessary for the development of pharmaceuticals and fine chemicals. For instance, a study explored the synthesis of chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton, highlighting the compound's role in generating enantiomerically enriched products through rhodium-catalyzed asymmetric arylative bis-cyclization (Sun et al., 2021).

Molecular Synthesis

  • Bicyclic Nucleosides : Research on novel conformationally locked carbocyclic nucleosides derived from 3-(Hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol demonstrates the compound's application in nucleoside analog synthesis. These nucleosides are of interest for their potential biological activities (Hřebabecký et al., 2006).

Chemical Properties and Reactions

  • Study of Chemical Shifts : The investigation into the carbon-13 chemical shifts of derivatives of bicyclo[2.2.1]heptane provides insight into the structural aspects and electronic environments within such compounds, aiding in the understanding of their chemical behavior (Lippmaa et al., 1976).
  • Hydrazine Synthesis : The synthesis of bridged bicyclic hydrazines through endocyclic N-acylhydrazonium intermediates showcases innovative routes to constructing complex nitrogen-containing bicycles, which could have implications in medicinal chemistry and material science (Rutjes et al., 1993).

properties

IUPAC Name

(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-9-5-6-3-7(9)4-8-6/h6-8H,2-5H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJSEBFGEBLLQN-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@H]2C[C@@H]1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane

CAS RN

1073556-32-7
Record name (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane
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